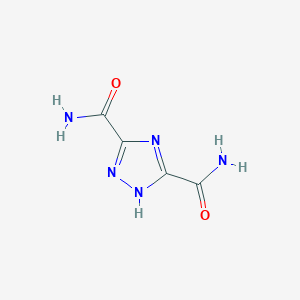

1H-1,2,4-Triazole-3,5-dicarboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

111340-55-7 |

|---|---|

Molekularformel |

C4H5N5O2 |

Molekulargewicht |

155.12 g/mol |

IUPAC-Name |

1H-1,2,4-triazole-3,5-dicarboxamide |

InChI |

InChI=1S/C4H5N5O2/c5-1(10)3-7-4(2(6)11)9-8-3/h(H2,5,10)(H2,6,11)(H,7,8,9) |

InChI-Schlüssel |

CNKWYSDYKQZVGN-UHFFFAOYSA-N |

SMILES |

C1(=NC(=NN1)C(=O)N)C(=O)N |

Kanonische SMILES |

C1(=NC(=NN1)C(=O)N)C(=O)N |

Synonyme |

1H-1,2,4-Triazole-3,5-dicarboxamide(9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

1H-1,2,4-Triazole-3,5-diamine

Structural Differences: Replaces carboxamide groups with amino (-NH₂) groups. Properties:

- Molecular Weight: 99.095 g/mol

- Melting Point: 202–205 °C

- Applications: Acts as a histone H2B E76K mutant (HHEM) inhibitor and intermediate in synthesizing anticancer agents . Comparison: The amino groups enhance reactivity in nucleophilic substitutions, favoring applications in drug synthesis. In contrast, the carboxamide groups in 1H-1,2,4-triazole-3,5-dicarboxamide likely improve solubility and binding affinity in biological systems due to stronger hydrogen-bonding interactions.

1,2,4-Triazole-3-carboxamide Derivatives

Structural Differences: Mono-carboxamide substitution at position 3. Properties:

- Anticancer Activity: Derivatives exhibit inhibitory effects on EGFR and CDK-4, with IC₅₀ values comparable to doxorubicin in lung (A-549), pancreatic (PANC-1), and colorectal (HCT-116) cancer cell lines .

Comparison : The dicarboxamide derivative may display enhanced target affinity due to dual hydrogen-bonding sites. However, steric hindrance from the additional carboxamide group could reduce membrane permeability.

1H-1,2,3-Triazole Analogs

Structural Differences : Varying ring connectivity (1,2,3-triazole vs. 1,2,4-triazole).

Properties :

- Applications: Widely used in pharmaceuticals, agrochemicals, and materials science due to click chemistry compatibility .

Triazole-Dicarboxylate Metal Complexes

Structural Differences : Carboxylate (-COO⁻) groups instead of carboxamide (-CONH₂).

Properties :

Vorbereitungsmethoden

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization reactions, reducing reaction times from hours to minutes. For example, hydrazinecarboxamides irradiated at 150°C in DMF achieve 85% conversion within 30 minutes.

Solid-Phase Synthesis

Immobilizing hydrazine derivatives on resin supports enables iterative coupling and cyclization steps, advantageous for combinatorial library generation.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclization | Hydrazinecarboxamides | 2 | 65–80% | High purity; scalable | Long reaction times |

| One-Pot Vilsmeier | Pyridine-3,5-dicarboxamide | 1 | 70–75% | Minimal purification | Requires strict temperature control |

| Dicarboxylic Acid Route | 1H-1,2,4-Triazole-3,5-diacid | 2 | 60–70% | Commercially available precursor | Hazardous SOCl₂ handling |

| Microwave-Assisted | Hydrazinecarboxamides | 1 | 80–85% | Rapid synthesis | Specialized equipment required |

Q & A

Q. What are the optimal synthetic routes for preparing 1H-1,2,4-Triazole-3,5-dicarboxamide derivatives?

- Methodological Answer : The synthesis typically involves refluxing precursor hydrazides or substituted amines with appropriate reagents. For example:

- Dissolve 0.004 moles of a hydrazide derivative (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO, reflux for 18 hours, and crystallize the product using water-ethanol mixtures (yield: ~65%, m.p. 141–143°C) .

- For Schiff base derivatives, react 0.001 mol of the triazole core with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid, under reflux for 4 hours .

- Key parameters include solvent choice (DMSO for high-temperature stability), reaction time (12–18 hours for cyclization), and purification via recrystallization.

Q. How can spectroscopic techniques characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of:

- FT-IR : Identify functional groups (e.g., NH stretches at 3200–3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

- X-ray Diffraction (XRD) : Determine crystal structure (e.g., monoclinic systems with lattice parameters refined using SHELXL ).

- TEM : Analyze particle size and morphology (e.g., nanoscale aggregates observed in coordination polymers) .

- Melting Point Analysis : Validate purity (e.g., sharp melting points within 1–2°C ranges) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Perform docking studies to assess interactions with target proteins (e.g., enzyme active sites).

- Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, charge distribution) influencing reactivity .

- Validate predictions with in vitro assays (e.g., antimicrobial or anticancer activity) under controlled conditions (pH, temperature) .

Q. What experimental strategies resolve contradictions in crystallographic data for triazole-based coordination polymers?

- Methodological Answer :

- Multi-software refinement : Cross-validate results using SHELXL (for small-molecule precision) and Phenix (for macromolecular compatibility) .

- Analyze hydrogen bonding networks (e.g., N–H⋯O, O–H⋯N interactions) to explain packing discrepancies .

- Compare experimental data with simulated XRD patterns from computational models (e.g., Mercury software) .

Q. How to design experiments for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Synthesize metal complexes (e.g., Zn(II) or Cu(II)) under inert atmospheres to prevent oxidation.

- Characterize using:

- Single-crystal XRD : Determine coordination geometry (e.g., distorted octahedral Zn(II) with three water ligands) .

- Cyclic Voltammetry : Probe redox behavior (e.g., Cu(II)/Cu(I) transitions) .

- EPR Spectroscopy : Confirm paramagnetic properties in Cu(II) complexes .

Q. How to address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Control synthesis variables : Ensure consistent purity (e.g., via HPLC >95%) and stereochemistry .

- Standardize assay protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and solvent controls (DMSO concentration ≤0.1%) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.